molecular formula C11H7Cl4NO2S B3828300 benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide

benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide

Cat. No. B3828300
M. Wt: 359.1 g/mol
InChI Key: BDZVOXQORILTKA-PKNBQFBNSA-N
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Description

Benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide, also known as benzyl mustard, is a chemical compound that has been used in scientific research for several decades. This compound belongs to the class of sulfur mustards, which are known for their cytotoxic and vesicant properties. Benzyl mustard is a potent alkylating agent that can damage DNA and other cellular components, leading to cell death.

Mechanism of Action

The mechanism of action of benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard involves the formation of covalent bonds with cellular macromolecules, especially DNA. This compound can alkylate the nitrogen and oxygen atoms in DNA bases, leading to the formation of cross-links and adducts. These DNA lesions can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Benzyl mustard can also alkylate other cellular components such as proteins and lipids, leading to membrane damage and oxidative stress.
Biochemical and Physiological Effects
Benzyl mustard can induce a variety of biochemical and physiological effects in cells and tissues. These effects depend on the dose, route of administration, and target organ. In general, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard can cause DNA damage, oxidative stress, inflammation, and tissue necrosis. The severity of these effects can vary from mild irritation to severe blistering and ulceration. Benzyl mustard can also affect the immune system by suppressing lymphocyte proliferation and cytokine production.

Advantages and Limitations for Lab Experiments

Benzyl mustard has several advantages and limitations for lab experiments. One advantage is its potent cytotoxicity, which allows for the selective killing of cancer cells or immune cells. Another advantage is its well-characterized mechanism of action, which allows for the design of specific experiments to study DNA damage, apoptosis, or oxidative stress. However, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard also has some limitations, such as its instability in aqueous solutions, its potential toxicity to researchers, and its limited solubility in common organic solvents.

Future Directions

There are several future directions for benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard research. One direction is the development of more potent and selective sulfur mustards for cancer therapy or immunosuppression. Another direction is the identification of new targets for alkylating agents, such as epigenetic regulators or signaling molecules. A third direction is the development of new antidotes or protective agents against sulfur mustard toxicity, based on the understanding of its mechanism of action. Finally, the use of benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard as a chemical tool to study DNA damage and repair pathways could lead to new insights into cancer biology and aging.

Scientific Research Applications

Benzyl mustard has been used in various scientific research applications, including cancer therapy, immunology, and toxicology. In cancer therapy, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard and other sulfur mustards have been used as chemotherapeutic agents to kill rapidly dividing cancer cells. These compounds can cross-link DNA and prevent cell division, leading to tumor regression. In immunology, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard has been used to induce immunosuppression and tolerance in animal models. This compound can selectively kill lymphocytes and reduce the immune response to foreign antigens. In toxicology, benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide mustard has been used as a model compound to study the mechanisms of sulfur mustard toxicity and develop antidotes.

properties

IUPAC Name

[(1Z)-1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl]sulfanylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl4NO2S/c12-8(10(13)14)9(16(17)18)11(15)19-6-7-4-2-1-3-5-7/h1-5H,6H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZVOXQORILTKA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS/C(=C(\C(=C(Cl)Cl)Cl)/[N+](=O)[O-])/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((Benzylthio)(chloro)methylene)-2,3,3-trichloro-2-propenyl)(hydroxy)azane oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 1,3,4,4-tetrachloro-2-nitro-1,3-butadien-1-yl sulfide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.